molecular formula C9H15N3 B13118342 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Cat. No.: B13118342
M. Wt: 165.24 g/mol
InChI Key: NNLSFWCPRURSTG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: 29983-29-7) is a nitrogen-containing heterocyclic compound characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at the N4 position and a methyl group at the C3 position. The compound’s structure has been confirmed via IR, $ ^1 \text{H-NMR} $, and mass spectrometry . Its synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with appropriate carbonyl precursors, followed by purification via recrystallization .

This compound is part of a broader class of 1,2,4-triazole derivatives, which are studied for diverse applications, including anti-inflammatory, antimicrobial, and energetic materials .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-cyclohexyl-3-methyl-1,2,4-triazole

InChI

InChI=1S/C9H15N3/c1-8-11-10-7-12(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

NNLSFWCPRURSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexyl isocyanide with methyl hydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and substituted triazole compounds .

Scientific Research Applications

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Property This compound 3-Nitro-1,2,4-triazole 5-Mercapto-1,2,4-triazole (R = Ph)
Molecular Weight 211.33 g/mol 113.08 g/mol 196.24 g/mol
Density ~1.2 g/cm³ 1.76 g/cm³ 1.35 g/cm³
LogP (Lipophilicity) 2.8 0.5 1.9
Key Application Anti-inflammatory Energetic materials Antimicrobial

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